N-(4-chloro-2,5-dimethoxyphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide
Description
This compound is a structurally complex acetamide derivative featuring a tetrahydropyridine core substituted with cyano, ethoxyphenyl, and sulfanyl-acetamide groups. The acetamide moiety is further substituted with a 4-chloro-2,5-dimethoxyphenyl group, which contributes to its unique electronic and steric properties. The compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by halogenated and methoxy/ethoxy-substituted aromatic systems.
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-[[5-cyano-4-(2-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O5S/c1-4-33-19-8-6-5-7-14(19)15-9-22(29)28-24(16(15)12-26)34-13-23(30)27-18-11-20(31-2)17(25)10-21(18)32-3/h5-8,10-11,15H,4,9,13H2,1-3H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPENAZUWJAKJNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC(=C(C=C3OC)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2,5-dimethoxyphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C24H24ClN3O6S
- Molecular Weight : 517.98 g/mol
- CAS Number : 370853-95-5
- Density : 1.40 g/cm³ (predicted)
- Boiling Point : 738.2 ± 60.0 °C (predicted)
- pKa : 11.01 ± 0.70 (predicted)
The compound's biological activity is primarily attributed to its interaction with various molecular targets in the body. It is believed to exhibit anti-inflammatory and antiviral properties due to its heterocyclic structure and the presence of functional groups that can interact with biological molecules.
Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, research into heterocyclic compounds has shown that similar structures can inhibit viral replication effectively. In a study focusing on various heterocycles, compounds with similar frameworks demonstrated significant antiviral activity against Herpes Simplex Virus (HSV) and Influenza A Virus (IAV) .
| Compound | Virus Type | IC50 Value | CC50 Value |
|---|---|---|---|
| Compound 3ad | HSV-1 | 50 µM | 600 µM |
| Compound N30 | IAV | Not specified | Not specified |
Anti-inflammatory Activity
In vivo studies suggest that derivatives of this compound may alleviate conditions such as ulcerative colitis. One specific study reported that a related compound significantly reduced inflammation in animal models induced by dextran sodium sulfate (DSS), indicating a potential therapeutic application for inflammatory bowel diseases .
Case Studies and Research Findings
- Antiviral Activity : A series of novel pyrazole-fused derivatives were synthesized and tested against various viruses. The results indicated that modifications in the molecular structure could enhance antiviral efficacy while maintaining low cytotoxicity .
- Anti-inflammatory Effects : In a study examining the effects of N-Heterocyclic Ketone analogues on ulcerative colitis, researchers found that these compounds exhibited significant protective effects in mouse models, suggesting their potential for further development in treating inflammatory diseases .
- Cytotoxicity Assessment : The cytotoxic profile of related compounds has been evaluated in multiple studies, revealing varying degrees of toxicity depending on structural modifications. For example, certain derivatives showed promising results with low cytotoxicity while effectively inhibiting viral replication .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the core acetamide-pyridine/thioacetamide framework but differ in substituents, influencing their physicochemical and biological properties:
Key Comparative Analysis
- In contrast, the CF₃ group in strongly withdraws electrons, which could enhance binding to hydrophobic pockets but reduce solubility. The styryl groups in introduce extended conjugation, possibly enhancing UV absorbance or fluorescence properties.
- Methoxy/ethoxy substitutions (main compound vs. and ) influence logP values, with ethoxy groups (as in the main compound) offering greater lipophilicity than methoxy.
- Synthetic Feasibility: The 85% yield reported for suggests efficient thioacetamide coupling under reflux conditions, which may be applicable to the main compound’s synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
